molecular formula C11H14N2O5 B13518345 Tert-butyl (3-hydroxy-5-nitrophenyl)carbamate

Tert-butyl (3-hydroxy-5-nitrophenyl)carbamate

Cat. No.: B13518345
M. Wt: 254.24 g/mol
InChI Key: ZLJZHYVATULLLT-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-5-nitrophenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production of tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of tert-butyl N-(3-oxo-5-nitrophenyl)carbamate.

    Reduction: Formation of tert-butyl N-(3-hydroxy-5-aminophenyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the electrophile used.

Scientific Research Applications

Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and proteins, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active compounds that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler carbamates. This makes it a versatile compound in organic synthesis and scientific research.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-4-8(13(16)17)6-9(14)5-7/h4-6,14H,1-3H3,(H,12,15)

InChI Key

ZLJZHYVATULLLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)O)[N+](=O)[O-]

Origin of Product

United States

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